Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Lipophilicity Drug-likeness Permeability

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a N-isopropyl-substituted benzenesulfonamide derivative featuring bromine at the para position and fluorine at the meta position. This substitution pattern belongs to a class of 3,4-disubstituted fluorinated benzenesulfonamides that have been systematically investigated as inhibitors of human carbonic anhydrase (CA) isoforms, including CA I, II, VII, IX, XII, and XIII.

Molecular Formula C9H11BrFNO2S
Molecular Weight 296.16 g/mol
CAS No. 1055995-81-7
Cat. No. B1376477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
CAS1055995-81-7
Molecular FormulaC9H11BrFNO2S
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)F
InChIInChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3
InChIKeyOPVRWXHXYCTNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide (CAS 1055995-81-7): A Specialized Fluorinated Benzenesulfonamide for Carbonic Anhydrase Research and Chemical Biology


4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a N-isopropyl-substituted benzenesulfonamide derivative featuring bromine at the para position and fluorine at the meta position [1]. This substitution pattern belongs to a class of 3,4-disubstituted fluorinated benzenesulfonamides that have been systematically investigated as inhibitors of human carbonic anhydrase (CA) isoforms, including CA I, II, VII, IX, XII, and XIII [2]. The compound is typically supplied at ≥95% purity for research use and serves as both a pharmacophore starting point and a synthetic intermediate for more elaborate inhibitor designs [1].

Why 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide Cannot Be Replaced by Generic Analogs in Carbonic Anhydrase Research


Benzenesulfonamide-based carbonic anhydrase inhibitors exhibit exquisite sensitivity to the nature and position of ring substituents as well as the N-alkyl group. The ChemMedChem study demonstrated that even structurally similar 2,4- vs. 3,4-substituted fluorinated benzenesulfonamides display dramatically different binding thermodynamics, with enthalpic contributions spanning from −90 to +10 kJ mol⁻¹ across related compounds [1]. The N-isopropyl group in the target compound directly influences sulfonamide pKa, hydrogen-bonding capacity, and steric complementarity within the CA active site, meaning that exchanging it with a primary sulfonamide, N-methyl, N-ethyl, or N-propyl analog will unpredictably alter affinity, selectivity, and thermodynamic signature across CA isoforms [1].

Quantitative Differentiation Evidence: 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA): Isopropyl vs. Primary Sulfonamide – An 80-Fold Difference

The XLogP3-AA value for 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is 2.5 [1], whereas the parent 4-bromo-3-fluorobenzenesulfonamide (CAS 263349-73-1) exhibits an XLogP3-AA of 0.6 [2]. This 1.9 log unit increase corresponds to an approximately 80-fold higher partition coefficient, substantially enhancing predicted membrane permeability and distribution into lipophilic compartments.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count: Reduced HBD Improves Permeability Predictions

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide possesses a single hydrogen-bond donor (the sulfonamide NH) [1], in contrast to the parent 4-bromo-3-fluorobenzenesulfonamide, which has two HBDs (the NH₂ group) [2]. This reduction in HBD count by one unit is consistent with the N-alkyl substitution and is associated with improved passive membrane permeability and lower aqueous solubility.

Hydrogen bonding Physicochemical properties Drug design

Topological Polar Surface Area: Moderate TPSA Balances Solubility and Permeability

The topological polar surface area (TPSA) of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is 54.6 Ų [1]. This value is identical to the TPSA of the parent 4-bromo-3-fluorobenzenesulfonamide (54.6 Ų) [2], indicating that the N-isopropyl substitution does not alter the polar surface area, and therefore differences in permeability between the two compounds are driven primarily by lipophilicity rather than PSA.

Polar surface area Drug-likeness Physicochemical property

Application Scenarios Where 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide Provides a Demonstrated Advantage


Structure–Thermodynamics Relationship Studies on Carbonic Anhydrase Isoforms

The compound belongs to the 3,4-substituted fluorinated benzenesulfonamide series for which intrinsic binding thermodynamics (Kd, ΔG, ΔH, −TΔS) have been determined across six human CA isoforms using isothermal titration calorimetry (ITC) and X-ray crystallography [1]. Its distinct N-isopropyl substituent contributes specific enthalpic and entropic signatures that differ from primary sulfonamide analogs, making it a valuable probe for understanding substituent effects on CA binding.

Medicinal Chemistry Optimization Programs Targeting CA IX and CA XII

Fluorinated benzenesulfonamides have shown high potency toward tumor-associated CA IX (e.g., compound 10h with intrinsic Kd 1.1 pM) [1]. The 4-bromo-3-fluoro-N-isopropyl scaffold offers a starting point with pre-optimized lipophilicity (XLogP3-AA 2.5) and a single HBD, facilitating further derivatization while maintaining favorable permeability characteristics for anticancer applications.

Synthesis of Novel Sulfonamide Libraries via Cross-Coupling Chemistry

The bromo substituent at the para position serves as a handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), while the fluoro substituent is stable under these conditions. This allows diversification of the aryl ring without affecting the sulfonamide N-isopropyl group, which remains intact as a pharmacophoric element [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.